![molecular formula C8H5NO2 B039450 Furo[3,2-c]pyridine-2-carbaldehyde CAS No. 112372-07-3](/img/structure/B39450.png)
Furo[3,2-c]pyridine-2-carbaldehyde
Overview
Description
Furo[3,2-c]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 112372-07-3 . It has a molecular weight of 147.13 and its IUPAC name is furo[3,2-c]pyridine-2-carbaldehyde . It is stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of furo[3,2-c]pyridine derivatives involves several steps. For instance, 3-(Furan-2-yl)propenoic acid was prepared from furan-2-carbaldehyde under Perkin’s conditions . The obtained acid was then converted to the corresponding azide, which was cyclized to give furo[3,2-c]pyridin-4(5H)-one .Molecular Structure Analysis
The molecular structure of Furo[3,2-c]pyridine-2-carbaldehyde is represented by the InChI code: 1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H . This indicates that the compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
Furo[3,2-c]pyridine-2-carbaldehyde can be used in the construction of an AIE-active photosensitizer named LIQ-TF through an Rh-catalyzed tandem reaction . LIQ-TF shows near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .Physical And Chemical Properties Analysis
Furo[3,2-c]pyridine-2-carbaldehyde is a solid compound . The compound is stored under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Photosensitizer for Imaging and Photodynamic Ablation of Bacteria
A novel furo[3,2-c]pyridine-based AIE photosensitizer, named LIQ-TF, has been developed . This compound shows near-infrared emission with high quantum yield, and high singlet oxygen (1O2) and hydroxyl radical (˙OH) generation efficiency . It can be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .
Organic Light Emitting Diodes (OLEDs)
Furo[3,2-c]pyridine-based compounds have been used in the development of high-performance organic light-emitting diodes (OLEDs) . By replacing sulfur with oxygen in the C^N ligand, a novel furo[3,2-c]pyridine-based iridium complex has been developed .
Antimicrobial Activity
Some derivatives of Furo[3,2-c]pyridine have shown moderate to good antimicrobial activity against tested bacteria such as Xanthomonas sp., Erwinia amylovora, and filamentous fungi Pyrenophora avenae, Fusarium graminearum .
Safety And Hazards
Future Directions
The compound Furo[3,2-c]pyridine-2-carbaldehyde shows potential for future research and applications, particularly in the field of medical imaging and treatment. For instance, the compound LIQ-TF, synthesized from Furo[3,2-c]pyridine-2-carbaldehyde, could be used for specific imaging and photodynamic ablation of Gram-positive bacteria, showing great potential for combating multiple drug-resistant bacteria .
Relevant Papers The relevant papers retrieved provide valuable information about the compound Furo[3,2-c]pyridine-2-carbaldehyde. They discuss its synthesis, properties, and potential applications . These papers contribute to the understanding of this compound and its potential uses in various fields.
properties
IUPAC Name |
furo[3,2-c]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJAVMZSXDDNSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348984 | |
Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridine-2-carbaldehyde | |
CAS RN |
112372-07-3 | |
Record name | Furo[3,2-c]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112372-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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